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ZL-Pin13

Pin1 inhibition Structure-activity relationship Covalent inhibitor

ZL-Pin13 is a synthetic small-molecule covalent inhibitor targeting the peptidyl-prolyl isomerase Pin1 (peptidyl-prolyl isomerase NIMA-interacting-1), a critical enzyme implicated in activating multiple oncogenic pathways across diverse human malignancies. Developed through iterative structure-guided optimization and co-crystallography studies, ZL-Pin13 achieves enzymatic inhibition of Pin1 with an IC₅₀ of 0.067 ± 0.03 μM.

Molecular Formula C24H23ClN2O3S
Molecular Weight 455.0 g/mol
Cat. No. B12410280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL-Pin13
Molecular FormulaC24H23ClN2O3S
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12N(C(=O)CS2)CC3=CC=C(O3)C4=CC=CC5=CC=CC=C54)C(=O)CCl
InChIInChI=1S/C24H23ClN2O3S/c25-14-22(28)26-12-10-24(11-13-26)27(23(29)16-31-24)15-18-8-9-21(30-18)20-7-3-5-17-4-1-2-6-19(17)20/h1-9H,10-16H2
InChIKeyCQONNOYAHGRTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZL-Pin13 Procurement Guide: A Structure-Guided Covalent Pin1 Inhibitor with Validated Cellular Activity


ZL-Pin13 is a synthetic small-molecule covalent inhibitor targeting the peptidyl-prolyl isomerase Pin1 (peptidyl-prolyl isomerase NIMA-interacting-1), a critical enzyme implicated in activating multiple oncogenic pathways across diverse human malignancies [1]. Developed through iterative structure-guided optimization and co-crystallography studies, ZL-Pin13 achieves enzymatic inhibition of Pin1 with an IC₅₀ of 0.067 ± 0.03 μM [1]. Its procurement is supported by extensive primary publication data and commercial availability from reputable chemical vendors with batch-specific quality control documentation including NMR and HPLC purity reports .

Why Generic Substitution Fails for ZL-Pin13: Covalent Mechanism and Structural Specificity Distinguish It from Other Pin1 Inhibitors


Pin1 inhibitors constitute a chemically and mechanistically heterogeneous class encompassing natural products (e.g., juglone with IC₅₀ values in the 6–20 μM range ), reversible small molecules (e.g., PiB with an IC₅₀ of 1.5 μM ), and covalent degraders (e.g., KPT-6566 with an IC₅₀ of 640 nM [1]). These agents cannot be used interchangeably. ZL-Pin13 was derived through structure-guided optimization from an initial covalent hit (ZL-Pin01, IC₅₀ = 1.33 ± 0.07 μM) [2]. Unlike the broadly reactive natural product juglone—which also inhibits RNA polymerases I, II, and III —ZL-Pin13 achieves site-specific covalent modification of Pin1 at Cys113 [2]. Furthermore, ZL-Pin13 induces a distinct conformational change at Gln129 in the Pin1 active site, as revealed by co-crystal structures [2]. Procurement of ZL-Pin13 is therefore essential for studies requiring a well-characterized, co-crystal validated, potent covalent Pin1 inhibitor with defined binding geometry.

Quantitative Evidence Guide for ZL-Pin13 Differentiation Versus In-Class Pin1 Inhibitors


ZL-Pin13 Achieves 20-Fold Improvement in Enzymatic Potency Over Parental Hit ZL-Pin01 via Structure-Guided Optimization

ZL-Pin13 was developed from the initial covalent hit ZL-Pin01 through iterative structure-guided optimization driven by co-crystallographic analysis. The optimization campaign improved enzymatic potency by approximately 20-fold, reducing the IC₅₀ from 1.33 ± 0.07 μM for ZL-Pin01 to 0.067 ± 0.03 μM for ZL-Pin13 [1]. Co-crystal structures of Pin1 complexed with ZL-Pin13 revealed a conformational change at Gln129 induced by the inhibitor, providing atomic-level validation of binding geometry [1].

Pin1 inhibition Structure-activity relationship Covalent inhibitor IC50 Crystallography

ZL-Pin13 Demonstrates Sub-100 nM Pin1 Inhibition, Outperforming Classical Covalent Inhibitor KPT-6566 by Approximately 10-Fold

Among covalent Pin1 inhibitors, ZL-Pin13 exhibits superior enzymatic potency with an IC₅₀ of 67 nM [1], compared to KPT-6566, a previously reported covalent Pin1 inhibitor that also targets the catalytic domain. KPT-6566 demonstrates an IC₅₀ of 640 nM against the Pin1 PPIase domain [2]. This represents an approximately 10-fold difference in target engagement potency.

Pin1 inhibition Covalent inhibitor IC50 comparison Target engagement

ZL-Pin13 Exhibits Potent Cellular Antiproliferative Activity in Triple-Negative Breast Cancer Cell Lines MDA-MB-231 and MDA-MB-468

ZL-Pin13 demonstrates robust cellular activity, with antiproliferative IC₅₀ values of 2.8 μM in MDA-MB-231 cells and 1.9 μM in MDA-MB-468 cells, as assessed by CellTiter-Glo luminescent viability assay after 3 days of incubation [1]. In contrast, a recent study re-evaluating PIN1 as an oncology target found that neither PIN1 inhibitors (including compound C10 with KD = 25 nM, IC₅₀ = 150 nM) nor PIN1 PROTACs demonstrated meaningful antiproliferation activity across evaluated cancer cell lines [2].

Triple-negative breast cancer Antiproliferative MDA-MB-231 MDA-MB-468 Cell viability

ZL-Pin13 Induces a Unique Conformational Change at Gln129 Not Observed with Preceding Derivatives

Co-crystallization of Pin1 with ZL-Pin13 revealed a conformational change at residue Gln129 that was not observed in co-crystal structures with earlier derivatives in the same optimization series [1]. This structural rearrangement provides unique insights into ligand-induced protein dynamics that may contribute to ZL-Pin13's enhanced potency and could inform further structure-based drug design efforts.

Crystal structure Conformational change Binding mode Gln129 Structure-based design

ZL-Pin13 Demonstrates Superior Potency Compared to the Widely Used Natural Product Pin1 Inhibitor Juglone

Juglone is the most widely cited Pin1 inhibitor in the literature; however, it exhibits micromolar potency with IC₅₀ values ranging from 6 μM to 20.4 μM depending on the cellular context [1]. ZL-Pin13 achieves an enzymatic IC₅₀ of 67 nM [2], representing a ~90- to 300-fold improvement in potency over juglone. Additionally, juglone is known to inhibit RNA polymerases I, II, and III with IC₅₀ values of 2–7 μM through Pin1-independent mechanisms , confounding interpretation of Pin1-specific effects.

Natural product inhibitor Juglone comparison Selectivity Potency

ZL-Pin13 Offers Reliable Commercial Availability with Verified Purity for Reproducible Research

ZL-Pin13 is commercially available from multiple reputable chemical suppliers with batch-specific quality control documentation. Bidepharm provides ZL-Pin13 with standard purity of 98%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC . MedChemExpress (MCE) also supplies ZL-Pin13 with biological activity validation data including IC₅₀ measurements and cellular assay results [1]. This commercial availability with verified purity stands in contrast to many early-stage Pin1 inhibitors that are not commercially accessible or lack batch-to-batch quality assurance.

Commercial availability Purity Quality control Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for ZL-Pin13


Triple-Negative Breast Cancer (TNBC) Target Engagement and Viability Studies

ZL-Pin13 is ideally suited for investigating Pin1-dependent proliferation pathways in triple-negative breast cancer models. With validated antiproliferative IC₅₀ values of 2.8 μM in MDA-MB-231 cells and 1.9 μM in MDA-MB-468 cells [1], ZL-Pin13 provides a quantitative baseline for target engagement and functional studies. Researchers should use ZL-Pin13 at concentrations informed by these cellular IC₅₀ values to assess Pin1 substrate downregulation and downstream signaling effects [2].

Structure-Based Pin1 Chemical Probe Development and Co-Crystallography

ZL-Pin13 serves as a structurally validated chemical probe for Pin1 functional studies. The availability of co-crystal structures (PDB deposition) and the documented conformational change at Gln129 [2] make ZL-Pin13 an essential reference compound for laboratories pursuing structure-based design of next-generation Pin1 inhibitors. The compound's well-characterized binding mode enables rational interpretation of structure-activity relationships.

Comparative Studies Differentiating Covalent vs Non-Covalent Pin1 Inhibition Mechanisms

ZL-Pin13's covalent mechanism targeting Cys113 [2] contrasts with reversible inhibitors such as PiB (IC₅₀ = 1.5 μM) . This mechanistic distinction makes ZL-Pin13 valuable for comparative studies investigating how covalent target engagement alters downstream Pin1 substrate regulation, signaling duration, and cellular response kinetics compared to reversible inhibition modalities.

TNBC Cell Panel Screening for Pin1 Dependency Mapping

Given the demonstrated antiproliferative activity in MDA-MB-231 and MDA-MB-468 cells [1], ZL-Pin13 is appropriate for screening additional triple-negative breast cancer cell lines to map Pin1 dependency across genetically diverse TNBC subtypes. This application leverages the compound's commercial availability with verified purity to ensure consistent inter-experimental compound activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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